An In-depth Technical Guide to the Solubility of 6-Chloro-5-methylnicotinic Acid Ethyl Ester
An In-depth Technical Guide to the Solubility of 6-Chloro-5-methylnicotinic Acid Ethyl Ester
This guide provides a comprehensive technical overview of the solubility characteristics of 6-Chloro-5-methylnicotinic acid ethyl ester, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the frequent absence of publicly available, quantitative solubility data for novel or specialized chemical entities, this document focuses on the foundational principles governing its solubility, qualitative assessments based on structural analogues, and detailed, field-proven protocols for the experimental determination of this critical parameter. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility to enable successful process development, formulation, and chemical synthesis.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. While experimental data for 6-Chloro-5-methylnicotinic acid ethyl ester is sparse, we can infer its likely characteristics from closely related analogues.
Table 1: Physicochemical Properties of 6-Chloro-5-methylnicotinic Acid Ethyl Ester and Related Analogues
| Property | 6-Chloro-5-methylnicotinic Acid Ethyl Ester (Target) | Ethyl 6-chloronicotinate[1] | Methyl 6-chloro-5-nitronicotinate[2] | Nicotinic Acid[3][4] |
| Molecular Formula | C₉H₁₀ClNO₂ | C₈H₈ClNO₂ | C₇H₅ClN₂O₄ | C₆H₅NO₂ |
| Molecular Weight | 199.63 g/mol | 185.61 g/mol | 216.58 g/mol | 123.11 g/mol |
| Appearance | Likely a solid or liquid | Colorless to pale yellow liquid or low melting solid | Off-white to grey solid | White crystalline powder |
| Predicted XLogP3 | ~2.5-3.0 (Estimated) | 2.3 | 1.5 | 0.36 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 5 | 3 |
| Predicted pKa (Basic) | ~2.0-3.0 (Pyridine N, Estimated) | Not available | -4.81 (Predicted) | 2.0, 4.85 (Acidic) |
-
Lipophilicity (logP) : The ethyl ester and chloro-substituents significantly increase the lipophilicity of the molecule compared to its parent, nicotinic acid. This predicts poor solubility in aqueous media and favorable solubility in organic solvents. The addition of the methyl group further enhances this lipophilicity.
-
Hydrogen Bonding : The absence of hydrogen bond donors and the presence of acceptor sites on the nitrogen and oxygen atoms mean that the molecule can accept hydrogen bonds from protic solvents (like water or ethanol), but cannot form hydrogen bond networks on its own.
-
pKa : The basicity of the pyridine nitrogen is a key factor in aqueous solubility. In acidic conditions (pH < pKa), the nitrogen will be protonated, forming a cationic species with significantly enhanced aqueous solubility.
Solubility Profile: A Qualitative Assessment
Based on its structure and data from related compounds, a qualitative solubility profile can be established. This is crucial for initial solvent screening for synthesis, extraction, and purification processes.
Table 2: Qualitative Solubility of 6-Chloro-5-methylnicotinic Acid Ethyl Ester
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Aqueous | Water, Buffered Solutions (pH 2-9) | Poorly Soluble | High lipophilicity (ethyl ester, chloro, and methyl groups) and lack of hydrogen bond donors limit interaction with the water network. Solubility is expected to increase at low pH due to protonation of the pyridine nitrogen. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds, which is compatible with the polar nature of the ester and pyridine ring. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | The alkyl chains of the alcohols are compatible with the lipophilic parts of the molecule, while the hydroxyl groups can interact with the ester and pyridine moieties. |
| Non-Polar | Toluene, Hexanes | Sparingly to Moderately Soluble | Solubility will depend on the balance between the polar core and the non-polar substituents. Toluene is likely a better solvent than hexanes due to potential π-π stacking interactions with the pyridine ring. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving moderately polar, lipophilic compounds. Patents describing the synthesis of similar compounds often use these for extraction, indicating good solubility.[5] |
Experimental Determination of Solubility
To move beyond qualitative estimates, rigorous experimental determination is essential. The following protocols describe the gold-standard methods for measuring thermodynamic and kinetic solubility.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the true solubility under defined conditions of solvent, temperature, and pressure. It is the benchmark for accurate solubility measurement.[6]
-
Preparation : Add an excess amount of 6-Chloro-5-methylnicotinic acid ethyl ester to a known volume of the selected solvent in a sealed, inert vial (e.g., glass). The excess solid should be clearly visible.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended to ensure the solution is saturated and in equilibrium with the solid phase.[6]
-
Phase Separation : Cease agitation and allow the vials to stand at the same constant temperature for a short period to allow the excess solid to settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the saturated solution from the undissolved solid.
-
Quantification : Carefully take a known volume of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation : Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration. Express the solubility in units such as mg/mL or mmol/L.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This value is often lower than the thermodynamic solubility but is useful for rapid screening.
-
Stock Solution : Prepare a high-concentration stock solution of 6-Chloro-5-methylnicotinic acid ethyl ester in 100% DMSO (e.g., 10 mM).
-
Serial Dilution : In a multi-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and constant across all wells (e.g., 1-2%) to minimize its co-solvent effect.
-
Precipitation : Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Detection : Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility. Alternatively, the plate can be filtered, and the concentration of the remaining dissolved compound in the filtrate can be determined by HPLC-UV.
Caption: High-throughput workflow for Kinetic Solubility.
Conclusion
References
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]
-
(n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
- Lonza AG. (1987). Process for the preparation of 6-methyl-nicotinic-acid esters. European Patent Office.
- Lonza Ltd. (1986). Process for the production of 6-methylnicotinic acid ester. U.S. Patent and Trademark Office.
-
PubChem. (n.d.). Ethyl 6-chloronicotinate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
Sources
- 1. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
